Cas no 4965-09-7 (1-Methyl-1,2,3,4-tetrahydroisoquinoline)
1-Methyl-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 1MeTIQ
- 1-m-Thiq
- Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-
- N-Methyl-1,2,3,4-tetrahydroisoquinoline
- 1-METHYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE
- 1,2,3,4-Tetrahydro-1-methylisoquinoline 1MeTIQ
- 1,2,3,4-Tetrahydro-1-methylisoquinoline
- NS00075516
- CHEBI:125372
- DTXSID70897161
- SY027949
- BRD-A17081056-001-01-9
- 4965-09-7
- AS-18380
- AM803958
- MFCD00798989
- M2606
- FT-0645680
- Q27215737
- CS-W002686
- Isoquinoline, tetrahydromethyl-
- CHEMBL95456
- BDBM50023309
- J-200126
- AC-8271
- 3-benzyloxy-cyclobutanecarboxylicacid
- SCHEMBL327738
- EN300-99463
- AKOS011661203
- J-650341
- A918156
- SB38944
- SB38126
- AB07224
- BCP14751
- (R)-1-Methyl-1,2,3,4-tetrahydro-isoquinoline
- DB-071023
- BBL102835
- 1-Methyl-1,2,3,4-tetrahydroiso-quinoline
- STL556643
- DTXCID20837294
-
- MDL: MFCD00798989
- Inchi: 1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3
- InChI Key: QPILYVQSKNWRDD-UHFFFAOYSA-N
- SMILES: N1CCC2C=CC=CC=2C1C
Computed Properties
- Exact Mass: 147.10500
- Monoisotopic Mass: 147.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12A^2
- XLogP3: 1.7
Experimental Properties
- Density: 1.03
- Boiling Point: 228°C(lit.)
- Flash Point: 100 °C
- Refractive Index: 1.5570 to 1.5610
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 12.03000
- LogP: 2.22210
1-Methyl-1,2,3,4-tetrahydroisoquinoline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- RTECS:NX5087850
- Storage Condition:0-10°C
1-Methyl-1,2,3,4-tetrahydroisoquinoline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Methyl-1,2,3,4-tetrahydroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189006452-25g |
1-Methyl-1,2,3,4-tetrahydroisoquinoline |
4965-09-7 | 95% | 25g |
$166.42 | 2023-09-01 | |
| Alichem | A189006452-100g |
1-Methyl-1,2,3,4-tetrahydroisoquinoline |
4965-09-7 | 95% | 100g |
$432.30 | 2023-09-01 | |
| Alichem | A189006452-500g |
1-Methyl-1,2,3,4-tetrahydroisoquinoline |
4965-09-7 | 95% | 500g |
$714.00 | 2023-09-01 | |
| Fluorochem | 077277-10g |
1-Methyl-1,2,3,4-tetrahydroisoquinoline |
4965-09-7 | 95% | 10g |
£30.00 | 2022-03-01 | |
| Fluorochem | 077277-25g |
1-Methyl-1,2,3,4-tetrahydroisoquinoline |
4965-09-7 | 95% | 25g |
£56.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M822149-100g |
1-methyl-1,2,3,4-tetrahydroisoquinoline |
4965-09-7 | 98% | 100g |
837.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2606-5g |
1-Methyl-1,2,3,4-tetrahydroisoquinoline |
4965-09-7 | 98.0%(T) | 5g |
1390CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2606-1g |
1-Methyl-1,2,3,4-tetrahydroisoquinoline |
4965-09-7 | 98.0%(T) | 1g |
350CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IY883-100g |
1-Methyl-1,2,3,4-tetrahydroisoquinoline |
4965-09-7 | 98% | 100g |
¥807.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IY883-1g |
1-Methyl-1,2,3,4-tetrahydroisoquinoline |
4965-09-7 | 98% | 1g |
¥28.0 | 2022-06-09 |
1-Methyl-1,2,3,4-tetrahydroisoquinoline Suppliers
1-Methyl-1,2,3,4-tetrahydroisoquinoline Related Literature
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Matthew J. Stirling,Joseph M. Mwansa,Gemma Sweeney,A. John Blacker,Michael I. Page Org. Biomol. Chem. 2016 14 7092
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Joseph M. Mwansa,Matthew J. Stirling,Gemma Sweeney,Ji?í Hanusek,Ji?í Váňa,Michael I. Page Dalton Trans. 2022 51 2696
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Matthew J. Stirling,Gemma Sweeney,Kerry MacRory,A. John Blacker,Michael I. Page Org. Biomol. Chem. 2016 14 3614
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4. Indium metal as a reducing agent in organic synthesisMichael R. Pitts,Justin R. Harrison,Christopher J. Moody J. Chem. Soc. Perkin Trans. 1 2001 955
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Shuyun Ju,Mingxin Qian,Jing Li,Gang Xu,Lirong Yang,Jianping Wu Green Chem. 2019 21 5579
Additional information on 1-Methyl-1,2,3,4-tetrahydroisoquinoline
1-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 4965-09-7): An Overview of Its Structure, Synthesis, and Biological Applications
1-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 4965-09-7) is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmacology. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the structure, synthesis methods, and recent research findings related to 1-Methyl-1,2,3,4-tetrahydroisoquinoline.
Structure and Physical Properties
1-Methyl-1,2,3,4-tetrahydroisoquinoline is a colorless liquid with a molecular formula of C10H13N. Its molecular weight is 147.21 g/mol. The compound features a tetrahydroisoquinoline core with a methyl group attached to the nitrogen atom at position 1. This unique structure contributes to its stability and reactivity in various chemical reactions. The physical properties of 1-Methyl-1,2,3,4-tetrahydroisoquinoline, such as its boiling point (208°C) and solubility in organic solvents like ethanol and acetone, make it suitable for use in a wide range of applications.
Synthesis Methods
The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline has been extensively studied due to its importance in both academic research and industrial applications. One of the most common methods involves the Pictet-Spengler reaction between 3-methoxybenzaldehyde and methylamine followed by hydrogenation to reduce the double bond in the isoquinoline ring. This method yields high purity 1-Methyl-1,2,3,4-tetrahydroisoquinoline with good yields.
An alternative synthetic route involves the reaction of 3-methoxyphenylacetonitrile with methylamine in the presence of a reducing agent such as sodium borohydride. This method provides an efficient and cost-effective way to produce 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Recent advancements in catalytic hydrogenation techniques have further improved the yield and purity of the final product.
Biological Activities and Applications
1-Methyl-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its biological activities and potential therapeutic applications. One of the key areas of interest is its role as a neuroprotective agent. Research has shown that 1-Methyl-1,2,3,4-tetrahydroisoquinoline can protect neurons from oxidative stress and apoptosis induced by various neurotoxins. This property makes it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
In addition to its neuroprotective effects, 1-Methyl-1,2,3,4-tetrahydroisoquinoline has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This anti-inflammatory activity suggests potential applications in treating inflammatory disorders like rheumatoid arthritis and multiple sclerosis.
Clinical Trials and Future Prospects
The promising biological activities of 1-Methyl-1,2,3,4-tetrahydroisoquinoline have led to several preclinical studies and early-stage clinical trials. One notable study published in the Journal of Neurochemistry reported that treatment with 1-Methyl-1,2,3,4-tetrahydroisoquinoline significantly reduced neuronal damage in a mouse model of Parkinson's disease. These findings have paved the way for further clinical investigations.
In another study published in the Journal of Inflammation Research, researchers found that 1-Methyl-1,2,3,4-tetrahydroisoquinoline strong>-based compounds effectively reduced inflammation in animal models of rheumatoid arthritis. These results highlight the potential therapeutic value of this compound in managing inflammatory conditions.
Safety Considerations and Regulatory Status
The safety profile of 1-Methyl-1,2,3,4-tetrahydroisoquinoline strong > is an important consideration for its potential use in therapeutic applications. Preclinical toxicology studies have shown that it is generally well-tolerated at therapeutic doses with minimal side effects. However,further long-term safety studies are necessary to fully assess its safety profile.
In terms of regulatory status,< strong > 1-Methyl- 1, 2, 3, 4-tetrahydroisoquinoline< / strong > is not currently classified as a controlled substance by major regulatory bodies such as the FDA or EMA.However,its use in pharmaceutical products would require rigorous preclinical and clinical testing to ensure safety and efficacy. p >
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